molecular formula C10H7NO2 B12558115 4-Isoxazolylphenylmethanone CAS No. 179123-87-6

4-Isoxazolylphenylmethanone

Katalognummer: B12558115
CAS-Nummer: 179123-87-6
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: FGGUUGIYSOGQED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isoxazolylphenylmethanone is a compound that features an isoxazole ring attached to a phenyl group through a methanone linkage. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoxazolylphenylmethanone typically involves the formation of the isoxazole ring followed by its attachment to the phenylmethanone moiety. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts for the cycloaddition reactions . These methods are preferred due to their efficiency and scalability, despite the associated costs and environmental concerns.

Wirkmechanismus

The mechanism of action of 4-Isoxazolylphenylmethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways depend on the specific functional groups attached to the core structure.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

179123-87-6

Molekularformel

C10H7NO2

Molekulargewicht

173.17 g/mol

IUPAC-Name

1,2-oxazol-4-yl(phenyl)methanone

InChI

InChI=1S/C10H7NO2/c12-10(9-6-11-13-7-9)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

FGGUUGIYSOGQED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CON=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.